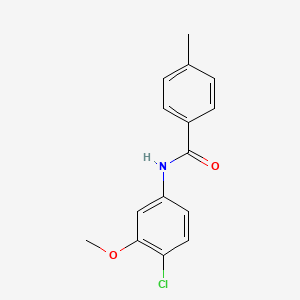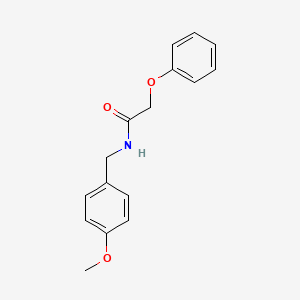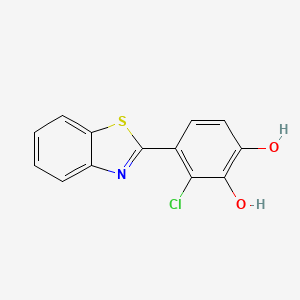![molecular formula C18H20N4O4 B5767366 2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACPA and is a potent and selective agonist of the cannabinoid receptor type 1 (CB1).
作用机制
ACPA binds to the CB1 receptor and activates it, leading to downstream signaling events. The activation of CB1 receptors by ACPA leads to the inhibition of adenylyl cyclase, which results in reduced levels of cyclic AMP (cAMP). This, in turn, leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ACPA has been found to have several biochemical and physiological effects. ACPA has been shown to reduce food intake and body weight in animal models of obesity. ACPA has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. ACPA has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
ACPA has several advantages for lab experiments. ACPA is a potent and selective agonist of the CB1 receptor, which makes it an ideal tool for studying the physiological and biochemical effects of CB1 activation. ACPA is also stable and can be easily synthesized, which makes it a cost-effective tool for lab experiments. However, ACPA has some limitations, such as its low solubility in water, which can make it challenging to administer in certain experiments.
未来方向
ACPA has several potential future directions. ACPA can be used to study the role of CB1 receptors in various diseases such as obesity, diabetes, and neurodegenerative diseases. ACPA can also be used to study the signaling pathways involved in CB1 activation. Additionally, ACPA can be modified to improve its solubility and potency, which can make it an even more effective tool for lab experiments.
Conclusion:
In conclusion, ACPA is a potent and selective agonist of the CB1 receptor that has several potential applications in various fields such as neurobiology, pharmacology, and drug discovery. ACPA has several advantages for lab experiments, such as its stability and ease of synthesis, but also has some limitations, such as its low solubility in water. ACPA has several potential future directions, including its use in studying the role of CB1 receptors in various diseases and the modification of ACPA to improve its solubility and potency.
合成方法
The synthesis of ACPA involves the reaction of 2-(2-ethoxyphenoxy) acetic acid with thionyl chloride to form 2-(2-ethoxyphenoxy) acetyl chloride. This intermediate is then reacted with N-phenylhydrazine to form 2-(2-ethoxyphenoxy)acetohydrazide. The final step involves the reaction of 2-(2-ethoxyphenoxy)acetohydrazide with isobutyl chloroformate and triethylamine to form ACPA.
科学研究应用
ACPA has been extensively studied for its potential applications in various fields such as neurobiology, pharmacology, and drug discovery. ACPA has been found to be a potent and selective agonist of the CB1 receptor and has been used to study the physiological and biochemical effects of CB1 activation. ACPA has also been used to study the role of CB1 receptors in various diseases such as obesity, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-ethoxyphenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-2-25-16-10-13(11-20-22-18(19)24)8-9-15(16)26-12-17(23)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,23)(H3,19,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJJMJCBVCEHH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{3-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)



![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
